2-(4-Bromo-2-methoxyphenyl)ethanol
Description
2-(4-Bromo-2-methoxyphenyl)ethanol (Chemical Formula: C₉H₁₁BrO₂; Molecular Weight: 231.07 g/mol) is a brominated aromatic ethanol derivative characterized by a methoxy group at the 2-position and a bromine atom at the 4-position of the benzene ring. It is synthesized via the reduction of 2-(4-bromo-2-methoxyphenyl)acetic acid using borane dimethylsulfide complex, yielding a white oil with 98% purity . Spectroscopic data (Table 1) confirm its structural identity, including distinct NMR and mass spectrometry profiles . The compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of β-adrenergic receptor ligands and metabolites of psychoactive substances .
Table 1: Key Spectroscopic Data for this compound
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQTXCVWWQCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303356 | |
| Record name | 4-Bromo-2-methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289626-24-9 | |
| Record name | 4-Bromo-2-methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289626-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)ethanol typically involves the bromination of 2-methoxyphenethyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-methoxyphenethyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used to replace the bromine atom.
Major Products
Oxidation: 2-(4-Bromo-2-methoxyphenyl)acetaldehyde or 2-(4-Bromo-2-methoxyphenyl)acetic acid.
Reduction: 2-Methoxyphenethyl alcohol.
Substitution: 2-(4-Methoxyphenyl)ethanol derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)ethanol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The presence of the bromine and methoxy groups can affect the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-(4-Bromophenyl)ethanol
2-(4-Bromo-2-methoxyphenyl)acetic Acid
2-(4-Bromo-2-methoxyphenyl)propan-2-ol
2-Amino-2-(4-bromo-2-methoxyphenyl)ethanol Hydrochloride
- Structure: Amino group (-NH₂) added to the ethanol chain.
Substituent Effects on Physicochemical Properties
Methoxy Group Influence
The 2-methoxy group in this compound enhances electron density on the aromatic ring, directing electrophilic substitution to the 5-position. This contrasts with 2-(4-Bromophenyl)ethanol, which lacks such regioselective control .
Bromine vs. Other Halogens
Bromine’s high atomic weight and polarizability increase molecular density and van der Waals interactions compared to chloro or fluoro analogues (e.g., 2-(4-chlorophenyl)ethanol). This impacts solubility and crystallization behavior .
Reduction Approaches
Functional Group Interconversion
- Acid to Alcohol: Reduction of the acetic acid derivative to ethanol requires precise stoichiometry of borane, avoiding over-reduction .
- Etherification: The methoxy group is introduced early in synthesis via alkylation of phenolic precursors, as seen in .
Biological Activity
2-(4-Bromo-2-methoxyphenyl)ethanol is an organic compound that has garnered interest due to its potential biological activities. This compound features a brominated methoxyphenyl moiety, which is significant in modulating its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and enzyme inhibition properties, supported by case studies and research findings.
- Molecular Formula: C9H11BrO2
- Molecular Weight: 229.09 g/mol
- Structure: The compound consists of a phenolic structure with a bromine atom at the para position and a methoxy group at the ortho position.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that brominated phenolic compounds can effectively inhibit the growth of various bacteria and fungi.
- Case Study: A study evaluated the antimicrobial efficacy of methoxy-substituted phenolic compounds against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | E. coli |
| Control (Penicillin) | 5 | S. aureus |
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Methoxy-substituted phenolic compounds often exhibit strong antioxidant effects due to their electron-donating capabilities.
- Research Findings: A study highlighted that similar phenolic compounds demonstrated a high capacity to reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may interact with specific enzymes, modulating their activity. The presence of the bromine atom enhances its binding affinity to enzyme active sites.
- Case Study: In vitro assays showed that related compounds could inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The IC50 values indicated effective inhibition at low concentrations .
| Enzyme | IC50 (µM) | Compound |
|---|---|---|
| α-Glucosidase | 12.5 | This compound |
| α-Amylase | 9.71 | Related Phenolic Compound |
The biological activity of this compound can be explained through its structural features:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
